methyl 3-iodo-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility stems from the unique electronic properties of the bicyclic structure, which consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. creative-proteomics.com The indole ring can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a key component in the design of new therapeutic agents. researchgate.net
Indole derivatives have demonstrated a wide range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. openmedicinalchemistryjournal.comnih.govbio-connect.nl Well-known examples of indole-based drugs include the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the non-steroidal anti-inflammatory drug indomethacin. openmedicinalchemistryjournal.comnih.govbiosynth.com The prevalence of the indole core in biologically active molecules has spurred extensive research into novel and efficient synthetic methodologies for its construction and functionalization. ijpsjournal.comnih.gov Consequently, indole derivatives are not only targets of synthesis but also crucial intermediates for creating diverse molecular libraries for drug discovery. nih.gov
Positional and Functional Group Specificity of Halogenated Indole Carboxylates
The introduction of a halogen atom onto the indole ring significantly influences the molecule's physical, chemical, and biological properties. nih.gov Halogenation can enhance pharmacological characteristics such as lipophilicity and metabolic stability. nih.gov The halogen atom, particularly iodine, can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the binding affinity and selectivity of a ligand for its biological target. nih.govacs.org
The specific placement of substituents on the indole core is critical for its reactivity and biological function. The C3-position of indole is particularly reactive towards electrophilic substitution. mdpi.com Introducing an iodine atom at this position creates a valuable synthetic handle. The carbon-iodine bond is relatively weak, making 3-iodoindoles excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. nih.gov This allows for the introduction of a wide range of carbon-based substituents at the C3-position.
The presence of a methyl carboxylate group at the C2-position further modulates the electronic properties of the indole ring. This electron-withdrawing group influences the reactivity of the indole nucleus and provides an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The combination of a C3-iodo substituent and a C2-carboxylate group in methyl 3-iodo-1H-indole-2-carboxylate thus creates a highly versatile and functionalized building block for organic synthesis.
Overview of Research Trajectories for this compound as a Synthetic Intermediate
Research involving this compound and its analogs primarily focuses on its utility as a versatile synthetic intermediate. The reactivity of the C-I bond at the 3-position is central to its application in constructing more complex, functionalized indole derivatives.
A significant area of research involves the use of 3-iodoindole derivatives in palladium-catalyzed cross-coupling reactions. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted indoles that would be difficult to synthesize through other methods. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and vinyl groups, the Sonogashira coupling for alkynyl groups, and the Heck reaction for vinyl groups. nih.gov This synthetic flexibility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Another research trajectory involves the transformation of the carboxylate group at the C2-position. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations. rug.nl The N-H of the indole can also be alkylated or arylated to further increase molecular diversity. mdpi.com The combination of reactions at the C2, C3, and N1 positions makes this compound a powerful scaffold for building complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 534595-85-2 | synquestlabs.com |
| Molecular Formula | C₁₀H₈INO₂ | synquestlabs.com |
| Molecular Weight | 301.08 g/mol | synquestlabs.com |
| Appearance | Solid |
Table 2: Reactivity of 3-Iodoindole Derivatives in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | C(sp²)-C(sp²) | Pd(PPh₃)₄, base | nih.gov |
| Sonogashira | Terminal alkynes | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, base | nih.gov |
| Heck | Alkenes | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, base | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCSGICMRIPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363368 | |
| Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-85-2 | |
| Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 3 Iodo 1h Indole 2 Carboxylate
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position.mdpi.comnih.gov
The C3-iodo group of methyl 3-iodo-1H-indole-2-carboxylate serves as a prime site for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating diverse libraries of substituted indoles. nih.gov The general reactivity trend for the organic halide in these couplings is I > Br > Cl, making the iodo-substituted indole (B1671886) a highly reactive substrate. libretexts.org
Suzuki-Miyaura Coupling: Scope with Various Boronic Acids and Esters.mdpi.comnih.gov
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C3 position.
The scope of the Suzuki-Miyaura coupling with this compound extends to various boronic acids and their corresponding esters. The reaction generally proceeds under mild conditions and demonstrates broad functional group tolerance. nih.govnih.gov Both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids, can be successfully coupled. nih.gov While boronic acids are commonly used, boronic esters, such as pinacol (B44631) esters, are also effective coupling partners and can offer advantages in terms of stability and handling. nih.govyoutube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Indole Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd2dba3/XPhos | K3PO4 | Dioxane/H2O | 100 | 56 nih.gov |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | P2/SPhos | K3PO4 | Dioxane/H2O | 100 | 80 nih.gov |
| 3 | 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 | K3PO4 | Dioxane/H2O | 100 | N/A nih.gov |
| 4 | 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | 14 | K3PO4 | Dioxane/H2O | 25 | No Product nih.gov |
Sonogashira Coupling: Alkynylation Strategies and Substrate Scope.mdpi.comnih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org For this compound, this reaction provides a direct route to 3-alkynylindoles, which are valuable intermediates for further transformations.
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org A variety of terminal alkynes, including those with aryl, vinyl, alkyl, and silyl (B83357) substituents, can be coupled with the C3-iodoindole. nih.gov The reaction conditions are generally mild, and high yields are often achieved. nih.gov Both electron-donating and electron-withdrawing substituents on the alkyne are well-tolerated. mdpi.com However, highly reactive alkynes may lead to homocoupling as a side reaction. nih.gov
Table 2: Sonogashira Coupling of N,N-Dialkyl-o-iodoanilines with Terminal Alkynes
| Entry | Aniline | Alkyne | Product | Yield (%) |
| 1 | N,N-Dimethyl-2-iodoaniline | Phenylacetylene | N,N-Dimethyl-2-(phenylethynyl)aniline | 98 nih.gov |
| 2 | N,N-Dimethyl-2-iodoaniline | 1-Hexyne | N,N-Dimethyl-2-(hex-1-yn-1-yl)aniline | 95 nih.gov |
| 3 | N,N-Dimethyl-2-iodoaniline | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-N,N-dimethylaniline | 99 nih.gov |
| 4 | N,N-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | N,N-Dimethyl-2-((trimethylsilyl)ethynyl)aniline | 99 nih.gov |
| 5 | 2-Iodo-4-nitroaniline | Phenylacetylene | 4-Nitro-2-(phenylethynyl)aniline | 98 nih.gov |
Stille Coupling: Organotin Reagent Reactivity and Selectivity.mdpi.comnih.gov
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction offers another versatile method for introducing various organic groups at the C3 position of this compound.
A range of organotin reagents, including vinyl-, aryl-, and alkynylstannanes, can be utilized in the Stille coupling. mdpi.comwikipedia.org These reagents are known for their stability to air and moisture. wikipedia.orglibretexts.org The reactivity of the organotin reagent is influenced by the organic group attached to the tin atom. The reaction is generally selective, and the stereochemistry of vinylstannane partners is typically retained in the product. wikipedia.org However, the toxicity of organotin compounds is a significant drawback of this methodology. wikipedia.orglibretexts.org
Heck Reaction: Intermolecular and Intramolecular Cyclization Pathways.mdpi.comnih.gov
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.org This reaction can be performed intermolecularly to introduce an alkenyl group at the C3 position of the indole or intramolecularly to construct new ring systems.
Intermolecular Heck reactions of this compound with various alkenes provide access to 3-vinylindole derivatives. The reaction's success and regioselectivity can be influenced by the choice of catalyst, base, and solvent.
Intramolecular Heck reactions are particularly valuable for synthesizing fused heterocyclic systems. wikipedia.orgorganicreactions.org For instance, an appropriately substituted 3-iodoindole derivative can undergo intramolecular cyclization to form carbolinone structures. researchgate.net The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration and can often be controlled by the substrate structure and reaction conditions. wikipedia.org
Nucleophilic Substitution Reactions and Carbonyl Chemistry of the Methyl Ester.mdpi.com
While the C3-iodo group is the primary site of reactivity for cross-coupling reactions, the methyl ester at the C2 position also offers opportunities for chemical modification. The ester group can undergo nucleophilic acyl substitution reactions. For instance, hydrolysis of the methyl ester under basic or acidic conditions would yield the corresponding carboxylic acid. mdpi.com This carboxylic acid can then be converted to other functional groups, such as amides, through coupling reactions. libretexts.org
Furthermore, the carbonyl group of the ester can be targeted by reducing agents. For example, strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol. These transformations expand the synthetic utility of the this compound scaffold, allowing for functionalization at both the C2 and C3 positions.
C-H Activation and Functionalization Strategies Adjacent to the Indole Core.nih.gov
Direct C-H activation and functionalization of the indole core represents a modern and atom-economical approach to modifying the indole scaffold. nih.govresearchgate.net While much of the research has focused on the C2 and C3 positions, strategies for functionalizing the benzene (B151609) portion of the indole (C4-C7 positions) are of significant interest. nih.govresearchgate.net
For indole derivatives, directing groups can be installed on the indole nitrogen or at other positions to guide a metal catalyst to a specific C-H bond. nih.govresearchgate.net For example, a pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions. nih.gov While direct C-H functionalization of this compound itself is not extensively detailed, the principles of directed C-H activation could potentially be applied to its derivatives. For instance, after a cross-coupling reaction at the C3 position, a directing group strategy could be employed to further functionalize the C4-C7 positions, leading to highly substituted and complex indole structures. nih.gov In some cases, palladium-catalyzed reactions of indole-3-carboxylates with aryl iodides can lead to decarboxylative C2-arylation. nih.govacs.org
Other Transformation Reactions
Beyond its utility in cross-coupling reactions, the scaffold of this compound allows for a variety of other chemical transformations. These reactions can selectively target the iodo substituent at the C-3 position or the methyl ester at the C-2 position, enabling further diversification of the indole core for various synthetic purposes.
Reduction of the Iodo Group
The carbon-iodine bond at the C-3 position of the indole ring is susceptible to reductive cleavage, providing a pathway to the corresponding C-H bond. This deiodination is a key transformation for synthesizing 3-unsubstituted indole-2-carboxylates from their 3-iodo precursors. Standard methods for the reduction of aryl iodides are applicable here, with the choice of reagent influencing the compatibility with other functional groups.
Common methods for this reduction include catalytic hydrogenation and metal-based reducing agents. For instance, catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a widely employed technique for the hydrogenolysis of aryl halides. This method is often clean and efficient, yielding methyl 1H-indole-2-carboxylate as the product. Another effective method involves the use of zinc dust in an acidic medium, such as acetic acid. organic-chemistry.org The zinc acts as a reducing agent, converting the aryl iodide to the corresponding arene.
These reactions are synthetically valuable as they allow the iodo group to be used as a temporary directing group for other substitutions on the indole ring before its removal.
| Reagents and Conditions | Product | Reaction Type |
|---|---|---|
| H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Methyl 1H-indole-2-carboxylate | Catalytic Hydrogenation / Hydrogenolysis |
| Zn dust, Acetic Acid (CH₃COOH), heat | Methyl 1H-indole-2-carboxylate | Metal-Acid Reduction |
Transformations of the Ester Moiety
The methyl ester group at the C-2 position is a versatile handle for a range of chemical modifications, including hydrolysis, amidation, and reduction. These transformations convert the ester into other crucial functional groups like carboxylic acids, amides, and primary alcohols, respectively, which are themselves precursors to more complex molecules.
Hydrolysis
The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-iodo-1H-indole-2-carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt. Subsequent acidification with a mineral acid like hydrochloric acid (HCl) protonates the carboxylate to yield the final carboxylic acid product. This acid is a key intermediate for the synthesis of various biologically active compounds. sigmaaldrich.com
| Step 1: Reagents and Conditions | Step 2: Reagents | Product |
|---|---|---|
| 1. NaOH or KOH in H₂O/Methanol (B129727), heat | 2. HCl (aq) or H₂SO₄ (aq) | 3-Iodo-1H-indole-2-carboxylic acid |
Amidation
The ester moiety can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. This reaction typically requires heating the ester with the desired amine. The direct aminolysis of methyl esters can be slow, but the process can be facilitated by converting the ester first to the more reactive acyl chloride or by using specific catalysts. Alternatively, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with an amine using standard peptide coupling reagents to form the amide bond. This yields various N-substituted or unsubstituted 3-iodo-1H-indole-2-carboxamides.
| Reagents and Conditions | Product (where R', R'' = H, alkyl, aryl) | Reaction Type |
|---|---|---|
| Amine (R'R''NH), heat | 3-Iodo-1H-indole-2-carboxamide | Aminolysis |
Reduction to Alcohol
The reduction of the ester group to a primary alcohol provides (3-iodo-1H-indol-2-yl)methanol. This transformation requires a strong reducing agent due to the low reactivity of esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.orgyoutube.com It is important to note that LiAlH₄ is a very powerful and unselective reducing agent. Therefore, under these conditions, the iodo group may also be susceptible to reduction, potentially leading to a mixture of products, including the fully reduced (1H-indol-2-yl)methanol. Careful control of reaction conditions, such as temperature, may be required to achieve selective reduction of the ester.
| Step 1: Reagents and Conditions | Step 2: Reagents | Primary Product | Potential By-product |
|---|---|---|---|
| 1. LiAlH₄, in THF or Et₂O | 2. H₂O or dilute acid (e.g., H₂SO₄) | (3-Iodo-1H-indol-2-yl)methanol | (1H-Indol-2-yl)methanol |
This compound: A Versatile Building Block in Complex Molecule Synthesis
The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds. Among the vast array of functionalized indoles, this compound stands out as a particularly valuable and versatile intermediate. Its unique substitution pattern, featuring an ester at the C2 position and an iodine atom at the C3 position, provides two distinct and reactive handles for elaborate molecular construction. This strategic placement allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of highly complex and diverse molecular architectures.
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Methyl 3-iodo-1H-indole-2-carboxylate serves as a pivotal precursor in the assembly of intricate organic molecules. The C-I bond at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the C2-ester group can be readily transformed or utilized to direct further reactions, enabling the construction of complex scaffolds.
The true synthetic power of this compound lies in its capacity for systematic functionalization. The iodine atom acts as a versatile leaving group, enabling the introduction of a vast array of substituents at the C3 position through well-established cross-coupling methodologies.
The indole (B1671886) framework is a privileged scaffold in drug discovery. The ability to modify the indole core at specific positions is crucial for developing analogs with improved potency, selectivity, and pharmacokinetic properties. The reactivity of the 3-iodo group in compounds like this compound is instrumental in this diversification process. Palladium-catalyzed reactions such as the Suzuki-Miyaura (for introducing aryl or vinyl groups), Sonogashira (for alkynyl groups), Heck (for alkenes), and Stille (for organotin-derived groups) couplings provide reliable pathways to novel indole derivatives. mdpi.com
Research on the closely related 1-benzyl-3-iodo-1H-indole-2-carbonitrile has demonstrated the feasibility of these transformations. The iodine at position 3 was successfully coupled with various partners, showcasing a powerful method for creating di-, tri-, and tetra-substituted indoles. mdpi.com This approach allows for the systematic exploration of the chemical space around the indole core, which is essential for the discovery of new drug candidates. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position of Indole Scaffolds
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-indole | Moderate to High |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-indole | High |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3-Alkenyl-indole | Moderate |
| Stille | Organotin reagent | PdCl₂(MeCN)₂ | 3-Aryl/Vinyl-indole | Low to Moderate |
Data adapted from studies on analogous 3-iodo-indole systems. mdpi.com
Beyond diversification at the C3 position, the indole-2-carboxylate (B1230498) moiety itself is a key functional group for building molecular complexity. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, each opening up new avenues for derivatization. For instance, the synthesis of various N-alkylated indole-2-carboxylates can be achieved, followed by hydrolysis to the corresponding acids without isolating the intermediate esters. mdpi.com
Furthermore, the ester can be converted to a carbohydrazide (B1668358), which serves as a platform for constructing more complex heterocyclic systems. Hydrazinolysis of ethyl or methyl indole-2-carboxylate yields indol-2-carbohydrazide, which can then react with aldehydes and ketones to form various hydrazones. mdpi.com These derivatives are valuable intermediates for synthesizing a range of biologically active molecules, including those with potential antimicrobial or anticonvulsant activities. nih.gov
The strategic placement of functional groups in this compound facilitates its use in annulation reactions, where additional rings are fused onto the indole core. These indole-fused polycyclic systems are prevalent in natural alkaloids and often exhibit significant biological activity.
β-Carbolinones (9H-pyrido[3,4-b]indol-1(2H)-ones) are an important class of compounds that serve as intermediates in the synthesis of complex alkaloids and possess their own pharmacological properties, including anticancer activity. nih.gov While numerous synthetic routes exist, many strategies involve the construction of the third ring onto a pre-functionalized indole. The functional groups present in this compound are suitable for elaboration into the necessary precursors for Pictet-Spengler type cyclizations or other annulation strategies leading to the β-carbolinone skeleton.
Similarly, γ-carbolinones are another class of fused indole heterocycles. Synthetic strategies toward these structures often involve intramolecular cyclizations. For example, the reaction of 1-benzenesulfonylindole-2,3-dicarboxylic anhydride with N-methylaniline can produce a 3-carbamoylindole-2-carboxylic acid, which can be cyclized to a benzo-γ-carbolinone using a palladium catalyst. researchgate.net This highlights how the C2-carboxylate and a functionalized C3 position can work in concert to form fused polycyclic systems.
The reactivity of the indole-2-carboxylate scaffold extends to the formation of other unique fused systems. A notable example is the [3+2] annulation reaction between methyl indole-2-carboxylates and arynes. nih.gov This reaction proceeds under mild conditions and provides rapid access to a novel indole-indolone ring system. nih.gov In this process, the indole nitrogen attacks the electrophilic aryne, and the resulting intermediate undergoes an intramolecular cyclization by attacking the C2-ester, ultimately forming the fused five-membered ring of the indolone. nih.gov This methodology allows for the creation of functionally diverse and previously unexplored molecular scaffolds that hold promise for biological applications. nih.gov
Indole-2-carboxylates are fundamental building blocks in the total synthesis of numerous indole alkaloids. nih.gov The Fischer indole synthesis, a classic method for creating the indole core, often produces indole-2-carboxylic acid esters. nih.govnih.gov For example, the synthesis of tryprostatin A, a bioactive natural product, commences with a Japp-Klingmann reaction to form an intermediate that, upon heating, yields ethyl 6-methoxy-3-methylindole-2-carboxylate. nih.gov This substituted indole-2-carboxylate is then carried through several steps to complete the synthesis.
While direct examples citing this compound as a specific intermediate in a completed natural product synthesis are not prominently featured in general literature, its utility is inferred from its demonstrated reactivity. The ability to use the 3-iodo position for introducing key fragments via cross-coupling reactions makes it an exceptionally powerful tool for constructing the complex substitution patterns found in nature. Its structure is ideally suited for convergent syntheses, where different parts of a target molecule are prepared separately and then joined together, a common strategy for efficiently building complex natural products.
Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies of Methyl 3-Iodo-1H-Indole-2-Carboxylate and Related Analogs.researchgate.netrsc.org
X-ray crystallography offers an unambiguous determination of molecular structure in the solid state. While specific crystal structure data for this compound is not extensively published, analysis of closely related analogs provides critical insights into the expected intermolecular interactions and packing arrangements.
The assembly of molecules in a crystal is directed by a variety of non-covalent interactions. In iodinated indole (B1671886) esters, a sophisticated interplay between hydrogen bonds, halogen bonds, and π-stacking is anticipated.
Halogen Bonding: The iodine atom at the C3 position is a key feature for directing intermolecular assembly through halogen bonding. beilstein-journals.org Iodine, being a large and polarizable halogen, can feature a region of positive electrostatic potential known as a σ-hole on the side opposite to the C-I covalent bond. acs.orgnih.gov This electrophilic region can engage in attractive, non-covalent interactions with Lewis bases, such as the carbonyl oxygen or the π-system of an adjacent indole ring. This type of interaction is a significant force in the crystal engineering of halogenated organic compounds. beilstein-journals.orgacs.org
π-Stacking: The planar aromatic indole ring system facilitates π-π stacking interactions. mdpi.com In related indole derivatives, these interactions are common, with rings arranging in parallel-displaced or T-shaped geometries to minimize repulsion and maximize attraction. nih.govresearchgate.net For instance, in 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, π–π interactions between indole groups are observed with a centroid-to-centroid distance of 3.7617 (18) Å. nih.gov These stacking interactions often connect the hydrogen-bonded motifs into more complex, multi-dimensional networks. researchgate.net
Interactive Table: Summary of Intermolecular Interactions in Indole Analogs
| Compound | Hydrogen Bonding | Halogen Bonding | π-Interactions | Reference |
|---|---|---|---|---|
| Methyl 1H-indole-2-carboxylate | N—H⋯O (forms R²₂(10) dimers) | Not Applicable | Not specified | researchgate.net |
| 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole | Intramolecular C—H⋯O | Not specified | C—H⋯π and π–π stacking | nih.gov |
| Methyl 1-methyl-1H-indole-3-carboxylate | Intermolecular C—H⋯O | Not Applicable | C—H⋯π stacking | researchgate.net |
| Indole-3-thiouronium nitrate | N—H⋯O | Not Applicable | π–π stacking (average distance 3.449 Å) | researchgate.net |
The combination of the aforementioned interactions gives rise to distinct and often complex supramolecular architectures. In methyl 1H-indole-2-carboxylate, the hydrogen-bonded dimers assemble into a herringbone pattern. researchgate.net For other indole derivatives, hydrogen bonding can generate two-dimensional sheets, which are then linked by π-stacking interactions to form a three-dimensional network. researchgate.net The introduction of the iodine atom in this compound is expected to significantly influence this packing, potentially introducing new motifs guided by halogen bonds that compete with or complement the hydrogen bonding and π-stacking arrangements. The study of polymorphism in related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, shows how subtle changes can lead to different hydrogen bonding patterns (dimers vs. ribbons) and, consequently, entirely different crystal packing. mdpi.com
Spectroscopic Characterization Techniques in Structural Research
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for providing information complementary to crystallographic data.
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For an indole-2-carboxylate (B1230498), characteristic signals include the N-H proton (often a broad singlet), distinct aromatic protons on the benzene (B151609) portion of the indole ring, and a sharp singlet for the methyl ester protons. tetratek.com.tr
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the ester carbonyl carbon, the methyl carbon, and the carbons of the indole ring. tetratek.com.tr The carbon atom bonded to the iodine (C3) would show a significant shift in its resonance compared to a non-iodinated analog due to the heavy atom effect.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) identify coupled protons (e.g., adjacent protons on the aromatic ring), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. tetratek.com.tr HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), which is crucial for confirming the assignment of quaternary carbons, such as the ester carbonyl and the C2/C3 carbons of the indole ring. tetratek.com.tr
Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Methyl Indole Carboxylates
| Carbon Atom | Methyl 1H-indole-3-carboxylate (in DMSO-d6) | Methyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate (in CDCl₃) | Reference |
|---|---|---|---|
| C=O | ~165 | 165.5 | tetratek.com.trmdpi.com |
| OCH₃ | Not specified | 51.3 | mdpi.com |
| C2 | ~126 | 148.5 | tetratek.com.trmdpi.com |
| C3 | ~107 | 106.7 | tetratek.com.trmdpi.com |
| C3a (bridgehead) | ~126 | 125.8 | tetratek.com.trmdpi.com |
| C4 | ~122 | 118.1 | tetratek.com.trmdpi.com |
| C5 | ~122 | 118.6 | tetratek.com.trmdpi.com |
| C6 | ~121 | Not specified | tetratek.com.tr |
| C7 | ~112 | 109.7 | tetratek.com.trmdpi.com |
| C7a (bridgehead) | ~136 | 139.2 | tetratek.com.trmdpi.com |
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns under ionization.
For this compound (C₁₀H₈INO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. mdpi.com
In electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS), the molecule fragments in a predictable manner. libretexts.orgnih.gov The fragmentation pathway provides a fingerprint that helps confirm the structure. Key expected fragmentation steps include:
Loss of the iodine atom: A prominent fragmentation would be the cleavage of the C-I bond, resulting in a fragment ion [M-I]⁺.
Loss from the ester group: Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) radical (•OCH₃) to give an [M-31]⁺ acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃) to give an [M-59]⁺ ion. libretexts.org
Molecular Ion: The aromatic indole system provides stability, so a relatively intense molecular ion peak [M]⁺ would be expected. libretexts.org
By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR and X-ray crystallography.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of organic molecules. For indole (B1671886) systems, these calculations can map electron density, determine the energies of frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity descriptors.
The electronic structure of the indole ring is significantly modulated by the electron-withdrawing methyl carboxylate group at the C2 position and the iodine atom at the C3 position. The C2-ester group decreases electron density across the ring system, while the iodine atom exerts a complex influence through both inductive electron-withdrawal and halogen-bonding capabilities.
Studies on analogous compounds like ethyl indole-2-carboxylate (B1230498) provide insight into the molecular geometry and electronic distribution. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, show that the C2-C10 bond (connecting the indole ring to the ester carbonyl) is elongated due to the electron-withdrawing nature of the carboxyl group. unistra.fr The bond angles around the C2 atom confirm its sp2 hybridization. unistra.fr
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller gap implies higher reactivity. In related indole carboxylates, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is also a π*-antibonding orbital. The introduction of the C3-iodo substituent is expected to lower the energies of both orbitals and influence the charge distribution, making the C3 position susceptible to metal-catalyzed cross-coupling reactions.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While specific values for methyl 3-iodo-1H-indole-2-carboxylate are not published, calculations on similar structures provide a reliable framework for its expected properties. urfu.ru
Table 1: Calculated Electronic Properties for Analogous Indole Derivatives Note: These values are for analogous compounds and serve as an estimation for this compound.
| Parameter | Description | Typical Calculated Value (Approx.) | Reference Compound |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~5 eV | Ethyl Indole-2-Carboxylate |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO). | ~6.0 - 6.5 eV | Indole Derivatives |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO). | ~1.0 - 1.5 eV | Indole Derivatives |
| Chemical Hardness (η) | Resistance to change in electron distribution; (I-A)/2. | ~2.5 eV | Ethyl Indole-2-Carboxylate |
| Electrophilicity Index (ω) | Propensity to accept electrons; (μ2)/(2η). | ~1.5 eV | Halogen-substituted aromatics |
Data derived from computational studies on related indole structures. unistra.frurfu.ru
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is crucial for mapping the step-by-step mechanisms of complex chemical reactions. This compound is frequently employed as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net DFT calculations have been extensively used to elucidate the catalytic cycles of these transformations.
The Suzuki-Miyaura coupling, for instance, is a powerful method for forming C-C bonds. The generally accepted mechanism, supported by computational studies, involves three key steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. The C-I bond is weaker than C-Br or C-Cl bonds, making this step highly favorable and often rate-determining. Computational models show that the Pd(0) catalyst inserts into the C3-I bond, forming a square planar Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide and forming a new diorganopalladium(II) intermediate. DFT studies help to model the transition state of this ligand exchange process.
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Computational modeling of these pathways for related substrates provides critical data on the activation barriers (ΔE‡) and relative energies (ΔE) of intermediates and transition states, offering a rationale for observed reaction efficiencies and product distributions.
Contribution to Medicinal Chemistry and Biological Probe Development
Precursor Role in the Synthesis of Biologically Active Indole (B1671886) Derivatives
Methyl 3-iodo-1H-indole-2-carboxylate is a highly valued starting material for the synthesis of a wide range of biologically active indole derivatives. The indole nucleus is a prominent feature in many natural products and pharmaceuticals, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents. nih.gov The iodine atom at the C-3 position of this compound is a key handle for introducing molecular diversity through various cross-coupling reactions. nih.gov
This strategic placement of the iodo group allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry. Researchers have extensively utilized 3-iodoindoles in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings to construct complex molecular architectures. nih.govnih.gov These reactions enable the introduction of a wide variety of substituents at the 3-position, leading to the generation of large libraries of indole derivatives for biological screening.
For instance, the Sonogashira coupling of 3-iodoindoles with terminal alkynes has been employed to synthesize alkynyl-substituted indoles, which are precursors to various heterocyclic systems with potential pharmacological applications. nih.govnih.gov Similarly, the Suzuki-Miyaura coupling with boronic acids allows for the introduction of aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors and other targeted therapies. nih.gov The Heck reaction, on the other hand, provides a means to introduce alkenyl groups, further expanding the chemical space accessible from this versatile precursor. nih.gov
The following table summarizes the types of biologically active indole derivatives that can be synthesized using this compound as a precursor, highlighting the diversity of potential applications.
| Class of Biologically Active Indole Derivative | Therapeutic Area |
| Substituted Indole-2-carboxamides | Anticancer, Antiviral, Anti-inflammatory |
| 3-Arylindoles | Kinase Inhibitors, CNS agents |
| 3-Alkynylindoles | Antiviral, Anticancer |
| 3-Alkenylindoles | Various therapeutic targets |
| Fused Indole Heterocycles | Anticancer, Antibacterial |
Utility as a Scaffold for Rational Drug Design and Lead Optimization
The indole-2-carboxylate (B1230498) framework, of which this compound is a prime example, serves as a valuable scaffold in rational drug design and lead optimization. nih.gov A scaffold is a core molecular structure upon which various functional groups can be systematically added and modified to improve the pharmacological properties of a potential drug candidate. The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.
The utility of this compound as a scaffold is enhanced by the predictable reactivity of the 3-iodo group. This allows medicinal chemists to design and synthesize focused libraries of compounds with specific modifications aimed at improving potency, selectivity, and pharmacokinetic properties. For example, in a lead optimization campaign, the 3-position can be systematically explored by introducing a variety of substituents through cross-coupling reactions to probe the structure-activity relationship (SAR) at a particular biological target. nih.gov
The table below illustrates how the this compound scaffold can be utilized in a rational drug design approach.
| Design Strategy | Modification at C-3 | Targeted Improvement |
| Enhance Potency | Introduction of specific aryl or heteroaryl groups | Increased binding affinity to the target protein |
| Improve Selectivity | Steric hindrance or specific electronic interactions | Reduced off-target effects |
| Optimize Pharmacokinetics | Addition of polar or lipophilic groups | Improved absorption, distribution, metabolism, and excretion (ADME) properties |
| Develop Biological Probes | Attachment of fluorescent or affinity labels | Visualization and study of biological processes |
Synthesis of Pharmacologically Relevant Compounds Bearing the Indole Moiety
The application of this compound as a precursor extends to the synthesis of a variety of pharmacologically relevant compounds that incorporate the indole moiety. nih.gov The indole core is a key component of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.
While specific examples of blockbuster drugs synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic strategies enabled by this compound are widely used in the pharmaceutical industry. The cross-coupling reactions mentioned previously are routinely employed in the synthesis of complex indole-containing molecules.
For example, the synthesis of potent kinase inhibitors often involves the coupling of an indole core with various aromatic and heteroaromatic fragments. nih.gov The 3-position of the indole ring is a common point of substitution in these inhibitors, and a 3-iodoindole precursor provides an efficient entry point for such modifications. Similarly, the development of novel antiviral and antibacterial agents frequently relies on the functionalization of the indole scaffold to achieve potent and selective activity. nih.govnih.gov
The following table provides examples of classes of pharmacologically relevant compounds whose synthesis can be facilitated by the use of 3-iodoindole precursors like this compound.
| Class of Pharmacological Agent | Example of Biological Target |
| Protein Kinase Inhibitors | EGFR, VEGFR, DYRK1A |
| Antiviral Agents | HIV Integrase, Hepatitis C Virus NS5B Polymerase |
| Antibacterial Agents | Bacterial DNA gyrase, Cell wall synthesis enzymes |
| Central Nervous System (CNS) Agents | Serotonin receptors, Dopamine receptors |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. Future research will likely focus on developing more sustainable methods for the synthesis of methyl 3-iodo-1H-indole-2-carboxylate.
Current research in the broader field of indole (B1671886) synthesis highlights several promising eco-friendly approaches. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. acs.orgmdpi.com The use of molecular iodine as a catalyst is another green alternative, as it is a readily available and less toxic reagent compared to many traditional heavy metal catalysts. nih.gov
Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing area in green synthesis. The development of photocatalytic methods for the iodination of indoles could provide a highly efficient and environmentally benign route to this compound. researchgate.net Furthermore, biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and sustainable approach that could be explored for the synthesis of this and related compounds.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives
| Feature | Conventional Methods | Green/Sustainable Methods |
| Catalysts | Often rely on heavy metals (e.g., Pd, Cu) | Molecular iodine, organocatalysts, photocatalysts, enzymes |
| Solvents | Often use volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Typically require high temperatures and prolonged heating | Microwave irradiation, visible light (photocatalysis) |
| Byproducts | Can generate significant hazardous waste | Aim for minimal and non-toxic byproducts |
| Atom Economy | May be lower due to multi-step processes | Often designed for higher atom economy |
Exploration of Novel Catalytic Systems for Indole Functionalization
The functionalization of the indole core is a key area of research, and the discovery of novel catalytic systems is paramount. For this compound, future work will likely involve the exploration of more efficient and selective catalysts for its synthesis and subsequent transformations.
Iodine-catalyzed reactions have already shown promise for the synthesis of substituted indoles. preprints.org These methods are attractive due to the low cost and low toxicity of iodine. Research into expanding the scope and efficiency of iodine-based catalysts for the specific iodination of methyl 1H-indole-2-carboxylate is a viable future direction.
Investigation of New Reactivity Modes and Multi-Component Reactions
The iodine substituent at the 3-position of the indole ring makes this compound a versatile intermediate for a variety of cross-coupling reactions. Future research will undoubtedly focus on exploring new reactivity modes and developing novel multi-component reactions (MCRs) involving this compound.
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. The development of novel MCRs that incorporate this compound as a key building block would enable the rapid generation of diverse and complex molecular scaffolds for various applications. nih.gov
Advanced Applications in Chemical Biology and Material Science
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. researchgate.net While specific biological applications of this compound are not yet extensively reported, its structural features suggest significant potential in chemical biology. The compound could serve as a precursor for the synthesis of novel bioactive molecules, including potential enzyme inhibitors or receptor ligands. researchgate.net For instance, indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents. researchgate.net The iodine atom also provides a handle for the introduction of radiolabels or fluorescent tags, making it a potentially useful tool for chemical biology studies.
In the realm of material science, indole derivatives are known to possess interesting photophysical properties and have been investigated for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The presence of a heavy iodine atom in this compound could influence its photophysical properties, potentially leading to applications in areas such as phosphorescent materials or as a component in functional polymers. Future research could focus on synthesizing and characterizing materials derived from this compound.
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. These technologies can be employed to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes.
For this compound, ML models could be trained on existing data for indole functionalization to predict the optimal conditions for its synthesis, including the choice of catalyst, solvent, and temperature. This could significantly accelerate the discovery of new and improved synthetic methods.
Furthermore, AI can be used to predict the reactivity of this compound in various chemical transformations. By analyzing its structural features and comparing them to vast databases of known reactions, AI algorithms could suggest novel and unexpected reaction pathways, opening up new avenues for the synthesis of complex molecules. The integration of AI and automated synthesis platforms could one day enable the on-demand synthesis of derivatives of this compound with tailored properties.
Q & A
Q. What synthetic methods are typically used to prepare methyl 3-iodo-1H-indole-2-carboxylate?
The compound is synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate as a precursor. A common approach involves refluxing with 2-aminothiazol-4(5H)-one or its derivatives in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key steps include:
- Reagent ratio : 1.1 equiv of the aldehyde derivative to 1.0 equiv of thiazolone.
- Reaction conditions : Reflux for 3–5 hours in acetic acid.
- Workup : Filtration, washing with acetic acid/water/ethanol, and recrystallization.
Q. What safety protocols are critical when handling this compound?
Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods or gloveboxes during reactions to mitigate inhalation risks .
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : For confirming indole ring substitution patterns and ester functionality.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles in derivatives) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns of intermediates .
Advanced Research Questions
Q. How can reaction yields for the iodination step be optimized?
Optimization strategies include:
- Catalyst screening : Test iodine sources (e.g., NIS vs. I₂) under varying temperatures.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for solubility and reactivity .
- Substrate protection : Temporarily block reactive sites (e.g., NH of indole) to minimize side reactions .
Q. How should researchers resolve discrepancies between computational and experimental reactivity data?
- Cross-validation : Pair DFT calculations with empirical techniques (e.g., X-ray crystallography or kinetic studies) .
- Parameter refinement : Adjust computational models using experimental data (e.g., bond lengths from crystallography) .
- Controlled replicates : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis artifacts .
Q. How to design stability studies for this compound under varying conditions?
- Stress testing : Expose the compound to UV light, humidity, and pH extremes (e.g., 0.1M HCl/NaOH) .
- Analytical monitoring : Track degradation via HPLC-MS and compare with stability-indicating assays .
- Kinetic analysis : Plot decomposition rates to identify critical stability thresholds (e.g., Arrhenius plots) .
Q. What strategies are effective for analyzing byproducts in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
